molecular formula C19H27N5O4. HCl B195035 盐酸阿福唑嗪 CAS No. 81403-68-1

盐酸阿福唑嗪

货号 B195035
CAS 编号: 81403-68-1
分子量: 425.9 g/mol
InChI 键: YTNKWDJILNVLGX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A process for preparing Alfuzosin involves condensing 4-amino-2-chloro-6,7-dimethoxyquinazoline with 3-methylaminopropionitrile in the presence of a polar aprotic solvent to form N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine. This is then hydrogenated to form N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine. Finally, tetrahydrofuroic acid is converted to an intermediate form and condensed with the N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine to yield alfuzosin base .


Molecular Structure Analysis

The molecular formula of Alfuzosin Hydrochloride is C19H28ClN5O4. The average mass is 425.910 Da and the monoisotopic mass is 425.182983 Da .


Chemical Reactions Analysis

Alfuzosin Hydrochloride can form a red-colored chromogen through the reaction with sodium nitrite in an acid medium to form a diazonium ion, which was coupled with 8-HQ . Also, chromatographic methods have been developed for the simultaneous determination of Alfuzosin and other substances .


Physical And Chemical Properties Analysis

Alfuzosin Hydrochloride is a solid substance with a characteristic odor. Its molecular weight is 425.9 g/mol . The exact physical properties such as melting point, boiling point, and density are not determined .

科学研究应用

1. Quantitation in Pharmaceutical Formulations

  • Summary of Application : Alfuzosin Hydrochloride is quantified in pharmaceutical formulations using a method called Reversed Phase High-Performance Liquid Chromatography (RP-HPLC). This method is used for quality control of Alfuzosin Hydrochloride in bulk drug as well as in formulation .
  • Methods of Application : The method involves using an isocratic RP-HPLC with ultraviolet detection at 245 nm. The system operates at ambient temperature (25 ±2 ̊C) using a mobile phase consisting of acetonitrile : water : tetrahydrofuran : perchloric acid (250:740:10:1) at a flow rate of 1 ml/min .
  • Results or Outcomes : The calibration curve for Alfuzosin Hydrochloride was linear over the tested concentration range of 50%, 75%, 100%, 125% and 150% with reference to the label claim and a correlation coefficient of 0.999. The intra- and inter-run precision and accuracy results were 98.07 to 100.34 with the %RSD of 0.71% and tailings factor 1.07 .

2. Extended Release Tablets

  • Summary of Application : Extended release tablets of Alfuzosin Hydrochloride are formulated to prolong the drug release over a period of 20 hours .
  • Methods of Application : The matrix tablets are formulated by wet granulation technique using hydrophilic, hydrophobic and waxy polymers in various combinations. The granules are evaluated for bulk density, tapped density, carr’s index, hausner’s ratio and angle of repose. The prepared tablets are evaluated for thickness, hardness, percentage friability and drug content .
  • Results or Outcomes : The final formulation having 5.8% HCO, 2.1% EC and 34.2% HPMC K100M was found to be successful in prolonging the drug release over a period of 20 hrs. The drug release was found to be by anomalous diffusion. The prepared tablets were found to be stable at accelerated stability conditions .

3. Simultaneous Determination with Tadalafil

  • Summary of Application : Alfuzosin Hydrochloride and Tadalafil are simultaneously determined in pharmaceutical products using thin-layer chromatography (TLC)–densitometry and high-performance liquid chromatography with PDA detection (HPLC–PDA) .
  • Methods of Application : For the TLC method, separation is achieved on precoated silica gel 60 F 254 aluminum plates using dichloromethane–toluene–methanol (7:1:2, V/V) as the mobile phase. The wavelength selected for detection is 235 nm. For the HPLC–PDA method, a C18 column is used with an isocratic elution mobile phase composed of methanol–phosphate buffer (pH 4.5, pH adjusted with orthophosphoric acid) and acetonitrile (5:2:3, V/V) at a flow rate of 1 mL/min and the detection is at 235 nm .
  • Results or Outcomes : The methods are accurate, precise, and linear in the range of 400–2400 ng/band and 20–100 ng for alfuzosin and 200–1200 ng/band and 10–50 ng for tadalafil by TLC and HPLC, respectively. The validated methods succeeded in detecting the cited drugs in pharmaceutical formulation without interference of excipients .

4. Treatment of Benign Prostatic Hyperplasia

  • Summary of Application : Alfuzosin Hydrochloride is used to treat the signs and symptoms of benign prostatic hyperplasia (BPH) .
  • Methods of Application : Alfuzosin Hydrochloride is administered orally in the form of extended-release tablets. The recommended dosage for BPH treatment is one 10 mg tablet daily, taken immediately after the same meal each day .
  • Results or Outcomes : Alfuzosin Hydrochloride helps to relax the muscles in the prostate and the bladder, which makes it easier to urinate and reduces symptoms of BPH .

5. Treatment of Lower Urinary Tract Symptoms

  • Summary of Application : Alfuzosin Hydrochloride is used for the treatment of lower urinary tract symptoms (LUTS) secondary to benign prostatic hyperplasia (BPH) .
  • Methods of Application : Alfuzosin Hydrochloride is administered orally. The specific dosage and frequency depend on the severity of the symptoms and the patient’s overall health .
  • Results or Outcomes : Alfuzosin Hydrochloride has been found to be effective in reducing the symptoms of LUTS/BPH, with a lower rate of sexual disorders compared with other alpha-blockers . It is also safe with low adverse events in case of concomitant antihypertensive therapy and in patients with cardiovascular morbidity .

6. Analytical Method Development and Validation

  • Summary of Application : Analytical methods are developed and validated for the analysis of Alfuzosin Hydrochloride .
  • Methods of Application : Various analytical techniques, including chromatography and spectrophotometry, are used to analyze Alfuzosin Hydrochloride. The specific methods depend on the purpose of the analysis .
  • Results or Outcomes : The developed methods are validated to ensure their accuracy, precision, and reliability. These methods are then used for routine analysis of Alfuzosin Hydrochloride in various settings .

安全和危害

Alfuzosin Hydrochloride may cause serious side effects such as light-headed feeling, chest pain, upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice, or painful or prolonged erection. Common side effects may include dizziness, headache, or feeling tired . It should not be taken if you have moderate to severe liver disease . It is not for use in women, and the effects of this medicine during pregnancy or in breastfeeding women are unknown .

未来方向

Alfuzosin Hydrochloride is taken exactly as directed by a doctor. It is usually taken with food and with the same meal every day. The tablet should be swallowed whole and not broken, crushed, or chewed . The recommended dosage is one 10 mg Alfuzosin Hydrochloride extended-release tablet once daily .

属性

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNKWDJILNVLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81403-80-7 (Parent)
Record name Alfuzosin hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045514
Record name Alfuzosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alfuzosin Hydrochloride

CAS RN

81403-68-1
Record name Alfuzosin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81403-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alfuzosin hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alfuzosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-N-{3-[(4-Amino-6,7-dimethoxy-2-chinazolin)methylamino]propyl}tetrahydro-2-furamid hydrochlorid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALFUZOSIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75046A1XTN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In an embodiment, the process involves reacting a solution of compound (VI) or (VII) with diamine compound (V) or vice versa in a solvent at a suitable temperature to yield alfuzosin. After completion of reaction, the mixture may be basified, extracted in a suitable solvent, neutralized, washed with water and dried. Alternatively, the solvent may be evaporated partially or completely to provide a residue or solution of alfuzosin base in a solvent. In a preferred embodiment, the residue of alfuzosin is dissolved in methanol and acidified with hydrochloric acid either as gas or as an aqueous solution or as alcoholic solution to yield alfuzosin hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alfuzosin Hydrochloride
Reactant of Route 2
Reactant of Route 2
Alfuzosin Hydrochloride
Reactant of Route 3
Reactant of Route 3
Alfuzosin Hydrochloride
Reactant of Route 4
Reactant of Route 4
Alfuzosin Hydrochloride
Reactant of Route 5
Alfuzosin Hydrochloride
Reactant of Route 6
Reactant of Route 6
Alfuzosin Hydrochloride

Citations

For This Compound
1,010
Citations
M Lee - American journal of health-system pharmacy, 2003 - academic.oup.com
… Abstract: The chemistry, pharmacology, pharmacokinetics, clinical efficacy, and adverse effects of alfuzosin hydrochloride in the treatment of benign prostatic hyperplasia (BPH) are …
Number of citations: 34 academic.oup.com
DRP Guay - The American Journal of Geriatric Pharmacotherapy, 2004 - Elsevier
Background: Extended-release (ER) alfuzosin hydrochloride is the most recently approved alpha-adrenergic receptor antagonist (AARA) for the management of symptomatic benign …
Number of citations: 29 www.sciencedirect.com
TP Pagariya, SB Patil - Colloids and Surfaces B: Biointerfaces, 2013 - Elsevier
The purpose of present research was to develop and optimize sustained release floating pellets of alfuzosin hydrochloride which has narrow absorption window in proximal intestine to …
Number of citations: 25 www.sciencedirect.com
Q Liu, R Fassihi - International journal of pharmaceutics, 2008 - Elsevier
… Alfuzosin hydrochloride is an alpha-adrenergic receptor blocker approved by FDA for the … formula of alfuzosin hydrochloride is C 19 H 27 N 5 O 4 ·HCl. Alfuzosin hydrochloride extended-…
Number of citations: 80 www.sciencedirect.com
A Nair, R Gupta, S Vasanti - Pharmaceutical development and …, 2007 - Taylor & Francis
… The present study is an attempt to formulate a controlled-release matrix tablet formulation for alfuzosin hydrochloride by using low viscous hydroxy propyl methyl cellulose (HPMC K-100 …
Number of citations: 62 www.tandfonline.com
A Salah Fayed, M Abdel‐Aaty Shehata… - Journal of separation …, 2006 - Wiley Online Library
… ‐indicating, high‐performance liquid chromatography and high‐performance thin‐layer chromatography methods have been developed for the determination of alfuzosin hydrochloride …
D Prasanthi, PK Lakshmi - … Scholarly Research Notices, 2012 - downloads.hindawi.com
The objective of the present study is to explore the efficient chemical penetration enhancer among the various enhancers available in overcoming the stratum corneum barrier in …
Number of citations: 40 downloads.hindawi.com
D Prasanthi, PK Lakshmi - International current pharmaceutical …, 2012 - researchgate.net
In the present investigation efficiency of ethosomes as novel lipid carriers for transdermal delivery of Alfuzosin Hydrochloride (AH) has been evaluated. Taguchi robust design method …
Number of citations: 43 www.researchgate.net
S Pattnaik, K Swain, S Mallick - Lat Am J Pharm, 2009 - researchgate.net
… dose on the in vitro drug release pattern of alfuzosin hydrochloride from its transdermal patches has … of transdermal delivery of alfuzosin hydrochloride and skin permeation studies. …
Number of citations: 31 www.researchgate.net
P Zine, A Madgulkar, M Bhalekar - 2019 - academia.edu
… alfuzosin hydrochloride of the daily dose. The present study deals with the formulation of Alfuzosin Hydrochloride … With the above characteristics, Alfuzosin Hydrochloride was selected …
Number of citations: 1 www.academia.edu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。